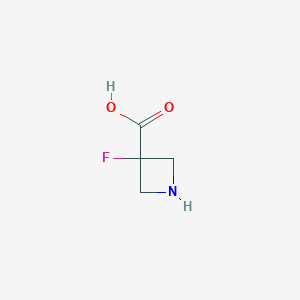

3-Fluoroazetidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoroazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FNO2/c5-4(3(7)8)1-6-2-4/h6H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFHBCHSYYDAJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295297 | |

| Record name | 3-Fluoro-3-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-85-1 | |

| Record name | 3-Fluoro-3-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-3-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergence of Fluorinated Azetidines: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into small-molecule therapeutics has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated azetidine compounds, a class of saturated heterocycles that has garnered significant attention for its ability to confer advantageous physicochemical and pharmacological properties. We will traverse the landscape of their discovery, from initial synthetic curiosities to their current status as privileged scaffolds in drug development. Key synthetic methodologies will be dissected, elucidating the rationale behind various approaches, from classical cyclizations to innovative strain-release reactions and C-H functionalization. Furthermore, we will analyze the profound impact of fluorination on the azetidine ring's conformation, basicity, and metabolic stability, and how these modifications translate into enhanced biological activity and improved pharmacokinetic profiles. Case studies of fluorinated azetidines in diverse therapeutic areas, including oncology, infectious diseases, and metabolic disorders, will be presented to illustrate their tangible contributions to the pharmaceutical pipeline.

The Rationale for Fluorine in Azetidine Scaffolds: A Paradigm Shift in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable building block in drug discovery, offering a unique three-dimensional exit vector for molecular elaboration compared to its more common five- and six-membered counterparts.[1][2] However, it is the strategic introduction of fluorine that has truly unlocked the potential of this scaffold. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart a range of desirable attributes to the parent molecule.[3]

When incorporated into the azetidine framework, fluorine can:

-

Modulate Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the basicity of the azetidine nitrogen.[1][4] This is often a crucial modification to mitigate off-target effects, particularly interactions with aminergic G protein-coupled receptors (GPCRs), and to improve oral bioavailability by preventing protonation in the gastrointestinal tract.[1]

-

Enhance Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Fluorination at or near a potential site of metabolism can effectively block this pathway, thereby increasing the compound's half-life and overall exposure.[5][6]

-

Influence Conformation: The stereoselective placement of fluorine can induce specific conformational preferences in the azetidine ring through gauche effects and other steric and electronic interactions.[7][8] This conformational locking can pre-organize the molecule for optimal binding to its biological target, leading to increased potency and selectivity.

-

Improve Lipophilicity and Membrane Permeability: While the effect of fluorine on lipophilicity can be complex and context-dependent, it is often used to fine-tune this property to enhance membrane permeability and cell penetration.[3][4]

The confluence of these effects has propelled fluorinated azetidines to the forefront of lead optimization campaigns, transforming them from simple bioisosteres to critical components of next-generation therapeutics.

Key Synthetic Strategies for Accessing Fluorinated Azetidines

The synthesis of fluorinated azetidines has evolved significantly, with modern methods offering greater control over stereochemistry and enabling the introduction of diverse functionalities.

Strain-Release Reactions of 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes

A powerful and versatile method for the synthesis of 2-(trifluoromethyl)azetidines involves the strain-release ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs).[1] These highly strained intermediates can be readily prepared and subsequently reacted with a variety of electrophiles to yield diversely substituted azetidines.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)azetidines via Strain-Release Ring-Opening [1]

-

Preparation of 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane: The starting ABB is typically synthesized through a diastereoselective cyclopropanation of a 2-(trifluoromethyl)-2H-azirine.

-

Ring-Opening Reaction: To a solution of the 2-(trifluoromethyl)ABB in a suitable solvent (e.g., dichloromethane), an electrophile such as benzyl chloroformate or trifluoroacetic anhydride is added.

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the desired 2-(trifluoromethyl)azetidine derivative.

This methodology allows for the facile introduction of substituents at the 3-position of the azetidine ring, including chloro, hydroxyl, and aryl groups.[1]

Causality Behind Experimental Choices: The high ring strain of the azabicyclobutane is the driving force for the reaction, allowing for mild reaction conditions. The choice of electrophile dictates the nature of the substituent introduced at the 3-position.

Defluorosulfonylation of Azetidine Sulfonyl Fluorides

A recent and innovative approach utilizes azetidine sulfonyl fluorides (ASFs) as precursors for the generation of azetidine carbocations.[9][10] These intermediates can then be trapped by a wide range of nucleophiles to afford 3,3-disubstituted azetidines.

Experimental Protocol: Synthesis of 3-Substituted Azetidines via Defluorosulfonylation [9][11]

-

Synthesis of Azetidine Sulfonyl Fluoride (ASF): The ASF precursor is prepared through a multi-step sequence involving thiol alkylation, oxidation, and an elimination/fluorination reaction.[9]

-

Defluorosulfonylation Reaction: The ASF is dissolved in a suitable solvent (e.g., acetonitrile) in the presence of a nucleophile (e.g., an amine) and a base (e.g., triethylamine or potassium carbonate).

-

Thermal Activation: The reaction mixture is heated to induce the de-fluorosulfonylation and formation of the azetidine carbocation, which is subsequently trapped by the nucleophile.

-

Workup and Purification: The reaction is cooled, and the product is isolated through standard extraction and purification techniques.

This method is particularly valuable for the late-stage functionalization of complex molecules and the creation of novel chemical matter for drug discovery programs.[9][10]

Causality Behind Experimental Choices: The sulfonyl fluoride group acts as a novel leaving group that, upon thermal activation, generates a reactive carbocation intermediate. The choice of nucleophile allows for the introduction of a wide array of functional groups.

Palladium-Catalyzed C(sp³)–H Arylation of Azetidines

Directed C(sp³)–H functionalization has emerged as a powerful tool for the stereospecific synthesis of complex molecules. This approach has been successfully applied to the synthesis of functionalized azetidines, including those with antimalarial activity.[12]

Experimental Protocol: Stereospecific C3-Arylation of Azetidines [12]

-

Substrate Preparation: A suitable N-protected azetidine with a directing group is synthesized.

-

Catalytic Arylation: The azetidine substrate is reacted with an aryl halide in the presence of a palladium catalyst, a ligand, and a base.

-

Reaction Conditions: The reaction is typically heated to facilitate the C-H activation and cross-coupling process.

-

Deprotection and Purification: The directing group and N-protecting group are removed, and the final product is purified.

This method allows for the precise installation of aryl groups at the C3 position of the azetidine ring with high stereocontrol, which is crucial for optimizing interactions with biological targets.[12]

Causality Behind Experimental Choices: The directing group is essential for positioning the palladium catalyst in proximity to the targeted C-H bond, enabling selective activation and functionalization. The choice of ligand and reaction conditions is critical for achieving high yields and stereospecificity.

The Impact of Fluorination on Biological Activity: Case Studies

The strategic incorporation of fluorine into azetidine-containing molecules has led to significant improvements in biological activity across various therapeutic areas.

Anticancer Activity: Tubulin Polymerization Inhibitors

Fluorinated azetidin-2-ones have shown significant promise as potent anticancer agents.[5][6] For example, chiral fluorinated azetidin-2-one analogs of combretastatin A-4 have demonstrated enhanced cytotoxic activity against a range of cancer cell lines, including drug-resistant ones.[5][6]

Quantitative Comparison of Anticancer Activity [5]

| Compound | Non-Fluorinated Analog IC₅₀ (nM) | Fluorinated Analog IC₅₀ (nM) | Fold Increase in Potency |

| Azetidinone-based Tubulin Inhibitor | >100 | 1.0 - 3.6 | >27 |

Data represents a generalized comparison based on reported findings.

These compounds act by disrupting tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and induces apoptosis.[6] The fluorine substitution in these molecules contributes to their enhanced potency and improved metabolic stability compared to their non-fluorinated counterparts.[6]

Antidiabetic Activity: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Fluorinated azetidine amides have been developed as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.[13] Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes. The fluorinated azetidides displayed unexpectedly strong activity in preclinical models.[13]

Antimalarial Activity

Bicyclic azetidines containing fluorine have been identified as a promising new class of antimalarials that target the Plasmodium falciparum phenylalanyl-tRNA synthetase.[12] These compounds exhibit potent activity against multiple stages of the parasite's life cycle. The development of a stereospecific synthesis, as described in section 2.3, was crucial for accessing the most active stereoisomer and demonstrating in vivo efficacy.[12]

Visualization of Key Concepts

Synthetic Pathways to Fluorinated Azetidines

Caption: Key synthetic routes to fluorinated azetidines.

Impact of Fluorination on Physicochemical Properties

Caption: Effects of fluorination on azetidine properties.

Conclusion and Future Outlook

The discovery and development of fluorinated azetidine compounds represent a significant advancement in medicinal chemistry. The strategic introduction of fluorine has proven to be a highly effective strategy for optimizing the physicochemical and pharmacological properties of azetidine-based drug candidates. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of fluorinated azetidines, providing medicinal chemists with an even richer toolkit for the design of next-generation therapeutics. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect to see a growing number of fluorinated azetidine-containing drugs entering clinical development and ultimately benefiting patients across a wide range of diseases.

References

- Benchchem. Fluorinated vs. Non-Fluorinated Azetidinones: A Comparative Guide to Biological Activity.

- Gelis, J.-F., et al. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal.

- Symes, O. L., et al. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.

- Wang, Y., et al. Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry, 2020.

- Hulin, B., et al. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 2005.

- Feula, A. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham, 2013.

- Melnykov, K. P., et al. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. ResearchGate.

- ResearchGate. The ring pucker in azetidine derivatives can be influenced by....

- Benchchem. Unlocking New Frontiers in Drug Discovery: The Advantages of Fluorinated Azides.

- ResearchGate. Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs.

- Elsevier. Azetidine Synthesis - 1st Edition.

- ResearchGate. The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives.

- Life Chemicals. Substituted Azetidines in Drug Discovery.

- ACS Publications. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.

- ACS Publications. Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry.

- ACS Publications. Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.

- Priya, A., et al. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.

- Organic Chemistry Portal. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism.

- ACS Publications. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 2017.

Sources

- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: 3-fluoroazetidine-3-carboxylic acid as a Proline Analog: A Guide to Synthesis, Conformational Control, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth exploration of 3-fluoroazetidine-3-carboxylic acid, a compelling proline analog for modern medicinal chemistry. We will move beyond simple descriptions to explain the underlying principles that make this building block a powerful tool for modulating the biological activity and pharmacokinetic properties of peptides and small molecules.

The Strategic Advantage: Why Fluorine on a Four-Membered Ring?

Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which imparts significant conformational rigidity to the peptide backbone. This rigidity is a cornerstone of protein structure, but it also presents a limited conformational landscape. Proline analogs are therefore highly sought after in drug design to fine-tune molecular shape, stability, and function.[1][2] this compound emerges as a particularly strategic analog for two key reasons:

-

Ring Contraction to Azetidine: The four-membered azetidine ring is more constrained than proline's five-membered pyrrolidine ring. This heightened strain alters bond angles and torsional preferences, favoring different secondary structures. While proline is a well-known β-turn inducer, the smaller azetidine ring preferentially stabilizes γ-turn conformations in peptides.[3] This offers a rational approach to altering the three-dimensional trajectory of a peptide chain, which can be critical for optimizing receptor binding or improving metabolic stability.[3]

-

The Power of Fluorine: The introduction of fluorine, the most electronegative element, at the Cα-position (C3 of the azetidine ring) imparts a host of beneficial properties.[4][5][6] The strong electron-withdrawing effect of the fluorine atom can modulate the pKa of the neighboring carboxylic acid and amine groups, influence local dipole moments, and enhance metabolic stability by blocking potential sites of oxidative metabolism.[7][8] Furthermore, this substitution provides a valuable ¹⁹F NMR probe for studying molecular interactions and dynamics without isotopic labeling.[4]

In essence, this compound is not merely a substitute for proline but a precision tool for re-engineering molecular architecture and properties.

Synthesis of a Key Building Block: 1-Boc-3-fluoroazetidine-3-carboxylic acid

The synthesis of this compound, particularly in its protected form suitable for peptide synthesis, is a critical enabling technology. A successful and scalable pathway has been developed that relies on a key bromofluorination step.[9][10][11] The N-Boc protected version is particularly useful for subsequent incorporation into peptides.

Below is a diagram illustrating a validated synthetic workflow.

Caption: A validated synthetic pathway to the target compound.

Experimental Protocol: Synthesis via Bromofluorination

This protocol is a synthesized representation of the methodology reported in the literature.[10][11] The rationale for this multi-step approach is the controlled introduction of fluorine and the subsequent formation of the strained azetidine ring.

Step 1: Bromofluorination of the Acyclic Precursor

-

Reactants: Start with N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine.

-

Reagents: Use a suitable bromofluorinating agent (e.g., N-Bromosuccinimide in the presence of a fluoride source like Olah's reagent).

-

Causality: This key step stereoselectively installs both a bromine and a fluorine atom across the double bond, setting the stage for the subsequent cyclization.

Step 2: Reductive Cyclization and Deprotection

-

Reaction: The resulting bromofluorinated intermediate undergoes reduction of the imino bond, intramolecular nucleophilic substitution (ring closure) to form the azetidine ring, and removal of the 4-methoxybenzyl (PMB) ether group.

-

Product: This yields 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine.[11]

-

Causality: The intramolecular cyclization is driven by the formation of the thermodynamically stable four-membered ring, displacing the bromide.

Step 3: N-Protecting Group Exchange

-

Deprotection: The N-diphenylmethyl group is removed via hydrogenolysis.

-

Protection: The resulting secondary amine is protected with Di-tert-butyl dicarbonate (Boc₂O) to yield 1-Boc-3-fluoro-3-hydroxymethylazetidine.

-

Causality: The Boc group is chosen for its stability under a wide range of conditions and its orthogonal cleavage (typically with acid) to the Fmoc group commonly used in solid-phase peptide synthesis.

Step 4: Oxidation to the Carboxylic Acid

-

Reagents: The primary alcohol is oxidized to the carboxylic acid using a robust oxidizing system, such as Ruthenium(III) chloride (RuCl₃) with Sodium periodate (NaIO₄).[11]

-

Purification: The final product, 1-Boc-3-fluoroazetidine-3-carboxylic acid, is purified, typically by chromatography.[10][11]

-

Causality: This oxidation is the final step to generate the amino acid functionality required for peptide coupling. The RuCl₃/NaIO₄ system is effective for oxidizing primary alcohols to carboxylic acids without affecting the Boc protecting group or the C-F bond.

Conformational Impact on Peptide Structure

The incorporation of this compound (3-F-Aze) significantly alters the conformational landscape of a peptide backbone compared to its natural counterpart, proline. This is not a random perturbation but a predictable structural shift.

Induction of γ-Turns vs. β-Turns

Computational and spectroscopic studies have shown that the constrained four-membered ring of azetidine-derived amino acids forces the peptide backbone to adopt a γ-turn conformation.[3] This contrasts with the larger five-membered pyrrolidine ring of proline, which is a classic inducer of β-turns.[3]

Caption: Conformational shift from β-turn (Proline) to γ-turn (3-F-Aze).

This ability to dictate a specific, non-natural turn structure is a powerful strategy in drug design. It allows for the precise positioning of pharmacophoric groups, potentially leading to enhanced binding affinity and selectivity.

Physicochemical Property Comparison

The introduction of the fluoroazetidine moiety leads to predictable changes in key molecular properties.

| Property | L-Proline | This compound | Rationale for Change |

| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) | Ring contraction increases strain and alters bond angles.[3][12] |

| Preferred Turn | β-turn | γ-turn | The smaller ring size favors a tighter turn geometry.[3] |

| Metabolic Stability | Susceptible to hydroxylation | Enhanced | The C-F bond is exceptionally strong and blocks sites of oxidation.[4][7] |

| pKa (Carboxyl) | ~1.99 | Lower (More acidic) | The strong electron-withdrawing effect of fluorine stabilizes the carboxylate anion.[7] |

| Lipophilicity | Lower | Higher | Fluorine substitution generally increases lipophilicity. |

Applications in Drug Discovery and Peptide Engineering

The unique properties of this compound make it a valuable building block in several areas of research.

-

Enhancing Peptide Stability: The inherent rigidity of the azetidine ring and the resistance of the C-F bond to cleavage can significantly improve the stability of peptides against proteolytic degradation. This is a critical hurdle to overcome in the development of peptide-based therapeutics.

-

Conformational Scaffolding: As discussed, 3-F-Aze can be used to enforce specific secondary structures. This is invaluable for stabilizing bioactive conformations, such as those required for potent receptor agonism or antagonism.

-

Novel Enzyme Inhibitors: The altered geometry and electronic nature of the fluoroazetidine ring can be exploited to design novel enzyme inhibitors. The compound itself can serve as a scaffold for developing agents that target specific biological pathways.[7] For instance, related fluoroazetidine iminosugars have shown promise in inhibiting the growth of pancreatic cancer cells.[13][14]

Protocol for Incorporation into Peptides via SPPS

Incorporating 1-Boc-3-fluoroazetidine-3-carboxylic acid into a growing peptide chain follows standard solid-phase peptide synthesis (SPPS) protocols. The following is a generalized workflow for manual Fmoc-based synthesis.

Caption: Standard solid-phase peptide synthesis (SPPS) cycle.

Step-by-Step Methodology

This protocol assumes a peptide is being synthesized on a resin (e.g., Rink Amide) and the N-terminus is protected with an Fmoc group.

-

Resin Preparation: Swell the resin-bound peptide in dimethylformamide (DMF).

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

-

Drain and repeat once. This exposes the free N-terminal amine.

-

Causality: Piperidine is a secondary amine base that efficiently removes the base-labile Fmoc protecting group.

-

-

Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine, followed by dichloromethane (DCM) and then DMF again.

-

Causality: Meticulous washing is critical. Residual piperidine will neutralize the activated amino acid in the next step, preventing coupling.

-

-

Activation and Coupling of Boc-3-F-Aze-OH:

-

In a separate vessel, dissolve 1-Boc-3-fluoroazetidine-3-carboxylic acid (typically 3-5 equivalents relative to resin loading), a coupling agent like HATU (3-5 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.

-

Allow the activation to proceed for a few minutes.

-

Add the activation mixture to the resin.

-

Agitate the reaction vessel for 1-4 hours at room temperature.

-

Causality: HATU is a uronium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive activated ester, which is then susceptible to nucleophilic attack by the free amine on the resin-bound peptide. DIPEA acts as a base to facilitate the reaction.

-

-

Post-Coupling Wash: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling reaction.

-

Continuation: The resulting resin-bound peptide, now one residue longer, is ready for the next cycle of deprotection and coupling. The Boc group on the newly added 3-F-Aze remains intact until final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).

Conclusion

This compound is a powerful and versatile building block that offers medicinal chemists precise control over molecular conformation and physicochemical properties. Its ability to induce unique γ-turn structures, coupled with the metabolic stability conferred by fluorination, makes it an invaluable tool for designing next-generation peptides and small-molecule therapeutics. The synthetic routes are well-established, and its incorporation into peptides is compatible with standard synthesis protocols, paving the way for its broader application in drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound|Research Chemical [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Significance of Fluorine in Amino Acids

Preamble: The Strategic Advantage of a Single Atom

In the vast and intricate world of protein science and drug development, progress is often measured in angstroms and kilocalories. The ability to rationally modulate a biological system—be it enhancing a protein's stability or optimizing a drug's therapeutic index—hinges on precise atomic-level control. Among the elements available to the modern biochemist, fluorine occupies a unique and powerful position. Though virtually absent in natural biology, its strategic incorporation into amino acids, the fundamental building blocks of proteins, has unlocked unprecedented opportunities in chemical biology, protein engineering, and medicinal chemistry.[1][2]

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to explain the fundamental causality behind fluorine's profound influence. We will explore how the unique physicochemical properties of fluorine can be leveraged to engineer proteins with novel functions, probe complex biological mechanisms, and design next-generation therapeutics with superior pharmacological profiles.

Part 1: The Unique Influence of Fluorine in Amino Acid Chemistry

The strategic power of fluorine stems from a unique combination of properties: its small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å), and its status as the most electronegative element.[3] This duality allows fluorine to act as a subtle yet potent modulator of molecular properties without introducing significant steric bulk.[3]

Modulation of Physicochemical Properties

The extreme electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect. When incorporated into an amino acid side chain, this effect can significantly lower the pKa of nearby acidic or basic groups. For instance, introducing a fluorine atom to an aliphatic amine can decrease its pKa by approximately 1.7 units.[4] This capability is a critical tool for medicinal chemists, as altering a molecule's ionization state can profoundly impact its solubility, membrane permeability, and binding affinity to its biological target.[5]

Fluorine's stereoelectronic properties can enforce specific conformational preferences in the amino acid side chain, a phenomenon known as the gauche effect .[6][7] This effect describes the tendency of a molecule containing a F-C-C-X moiety (where X is an electronegative group or electron-deficient center) to favor a gauche conformation (dihedral angle of ~60°) over the sterically less-hindered anti conformation.[7][8] This preference arises from a stabilizing hyperconjugative interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital, which is maximized in the gauche arrangement.[7] By locking a side chain into a specific orientation, researchers can pre-organize peptides and proteins for enhanced binding or stability.[9][10]

Caption: The Gauche effect in 1,2-difluoroethane.

The replacement of C-H bonds with stronger, more polar C-F bonds significantly impacts a molecule's properties.[2] Highly fluorinated side chains are more hydrophobic than their hydrocarbon counterparts, which can be a major driving force in protein folding and stability.[1] Furthermore, the strength of the C-F bond makes it highly resistant to oxidative metabolism by enzymes like cytochrome P450s.[11] This "metabolic shielding" is a cornerstone of modern drug design, as it can dramatically increase a drug's half-life and bioavailability.[11][12]

Fluorine as a Unique Biological Probe

The fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a spin of ½, a high gyromagnetic ratio (83% of the sensitivity of ¹H), and 100% natural abundance.[13] Crucially, since fluorine is absent from natural biological systems, ¹⁹F NMR provides a background-free window to observe the labeled protein.[14][15] The ¹⁹F chemical shift is exquisitely sensitive to the local electrostatic environment, making it a powerful tool for detecting conformational changes, ligand binding, and protein dynamics.[14][15][16]

Part 2: Applications in Peptide and Protein Engineering

The introduction of fluorinated amino acids into peptides and proteins allows for the precise tuning of their structure and function.[][18] This strategy has led to the creation of biomacromolecules with enhanced stability, novel binding properties, and tailored activities.

Engineering Hyperstable Proteins

One of the most dramatic applications of fluorinated amino acids is in the creation of exceptionally stable proteins.[19][20] Substituting hydrophobic core residues like leucine with highly fluorinated analogs, such as 5,5,5,5',5',5'-hexafluoroleucine (hFLeu), can significantly increase a protein's resistance to thermal and chemical denaturation.[1][19][21]

Causality: This "fluoro-stabilization" effect arises primarily from the increased hydrophobicity of the fluorinated side chains.[19] The larger surface area of fluorous side chains, when buried within the protein core, leads to a more favorable hydrophobic effect, which is a principal driving force of protein folding.[20][22] While the concept of a "fluorous phase" where fluorinated chains segregate was initially proposed, structural studies suggest that efficient packing within the hydrophobic core is a more critical contributor to the enhanced stability than specific fluorocarbon-fluorocarbon interactions.[22][23]

| Amino Acid | Structure | Relative Hydrophobicity (logP) | Impact on Stability (ΔΔGfold per residue) |

| Leucine | CH(CH3)2CH2CH(NH2)COOH | 1.7 | Baseline |

| Trifluoroleucine | CF3CH(CH3)CH2CH(NH2)COOH | ~2.5 | -0.4 to -0.6 kcal/mol |

| Hexafluoroleucine | (CF3)2CHCH2CH(NH2)COOH | ~3.2 | -0.1 to -0.8 kcal/mol[23] |

Modulating Protein-Protein Interactions

The precise control over stereoelectronics and polarity afforded by fluorination can be used to fine-tune the interfaces between proteins. Strategic placement of fluorinated residues can introduce favorable electrostatic interactions, displace unfavorable water molecules, or enforce a bioactive conformation, thereby modulating binding affinity and specificity.[13] This has profound implications for the design of therapeutic antibodies, peptide inhibitors, and novel biomaterials.[18]

Part 3: Fluorinated Amino Acids in Drug Discovery and Development

Fluorine is a key player in modern medicinal chemistry, with approximately 30% of FDA-approved small-molecule drugs containing at least one fluorine atom.[24] The principles learned from small molecules are now being powerfully applied to peptide and protein-based therapeutics through the use of fluorinated amino acids.[9]

Improving Pharmacokinetic (ADME) Properties

A primary challenge in drug development is optimizing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Fluorination offers several advantages:

-

Enhanced Metabolic Stability: As discussed, the C-F bond resists enzymatic cleavage, prolonging the drug's circulation time.[9][11]

-

Increased Permeability and Bioavailability: Increasing lipophilicity through fluorination can improve a drug's ability to cross cellular membranes, which is often a prerequisite for oral bioavailability.[3][9]

Case Study: Fluciclovine (¹⁸F)

A compelling example of a fluorinated amino acid in clinical use is Fluciclovine F-18. This synthetic amino acid analog is a radiolabeled diagnostic agent used in Positron Emission Tomography (PET) imaging. It is designed to detect the upregulation of amino acid transport, a hallmark of prostate cancer cells, allowing for precise localization of tumors.[25][26]

Part 4: Synthesis and Incorporation of Fluorinated Amino Acids

The practical application of fluorinated amino acids requires robust methods for both their chemical synthesis and their incorporation into proteins.

Synthetic Strategies

The synthesis of enantiomerically pure fluorinated amino acids has been an area of intense research.[27][28] Common strategies include:

-

From Fluorinated Building Blocks: Using commercially available fluorinated starting materials and elaborating them into the desired amino acid scaffold.[29]

-

Direct Fluorination: Employing modern electrophilic or nucleophilic fluorinating reagents (e.g., Selectfluor, DAST) to introduce fluorine onto an amino acid precursor.[30]

-

Asymmetric Catalysis: Using chiral catalysts to guide the stereoselective synthesis of complex fluorinated amino acids.[30]

Incorporation into Peptides and Proteins

One of the most powerful techniques for incorporating non-canonical amino acids (ncAAs), including fluorinated ones, is genetic code expansion.[31][32] This method involves engineering an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that uniquely recognizes the desired fluorinated amino acid and incorporates it in response to a reassigned codon, typically the amber stop codon (UAG).[32][33]

Step-by-Step Methodology:

-

Vector Preparation: Prepare two plasmids. Plasmid 1 contains the gene of interest (GOI) with an in-frame amber (TAG) codon at the desired incorporation site. Plasmid 2 contains the genes for the engineered orthogonal aaRS and its cognate suppressor tRNA.

-

Transformation: Co-transform both plasmids into a suitable E. coli expression host strain.

-

Culture Growth: Grow the transformed cells in a minimal medium to an OD₆₀₀ of 0.6-0.8. The use of auxotrophic strains may be required for high-level replacement of a natural amino acid.[34]

-

Induction and Supplementation: Induce protein expression (e.g., with IPTG) and simultaneously supplement the culture medium with the desired fluorinated amino acid (typically 1-2 mM).

-

Expression: Allow the protein to express for a defined period (e.g., 4-16 hours) at a suitable temperature (e.g., 18-30°C).

-

Harvest and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

-

Validation: Confirm the successful incorporation of the fluorinated amino acid using mass spectrometry (observing the expected mass shift) and/or ¹⁹F NMR.

Caption: Workflow for site-specific incorporation of a fluorinated amino acid.

Part 5: Advanced Analytical Techniques

Characterizing fluorinated proteins requires a specialized analytical toolkit to fully understand the structural and functional consequences of fluorination.

-

¹⁹F NMR Spectroscopy: As the cornerstone technique, ¹⁹F NMR provides unparalleled insight into the local environment of the fluorine label. It is used to monitor protein folding, detect subtle conformational changes upon ligand binding, and measure protein dynamics.[14][15][35][36] The absence of a biological background signal makes it particularly powerful for in-cell and in vivo studies.[16]

-

X-ray Crystallography: High-resolution crystal structures are essential to visualize how fluorinated side chains are accommodated within the protein structure.[22] These studies provide the definitive explanation for observed stability changes, revealing the precise packing interactions and conformational adjustments that occur upon fluorination.[22]

-

Computational Modeling: Molecular dynamics simulations and quantum mechanical calculations complement experimental data by predicting the conformational preferences of fluorinated side chains and estimating their impact on protein stability and ligand binding energies.

Conclusion and Future Directions

The strategic incorporation of fluorine into amino acids is no longer a niche academic curiosity but a validated and powerful strategy in protein engineering and drug development. It provides a means to rationally design proteins with enhanced stability, to finely tune biological interactions, and to create therapeutics with superior pharmacological profiles.[1][9] The continued development of novel synthetic methods for complex fluorinated amino acids, coupled with more robust and efficient in vivo incorporation systems, will further expand the scope of this technology.[29][37] We can anticipate the emergence of new fluorinated biologics, advanced diagnostic probes, and innovative biomaterials, all built upon the unique and potent properties of this remarkable element.

References

-

Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. National Institutes of Health. [Link]

-

Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]

-

The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. American Chemical Society. [Link]

-

Fluorine: A new element in protein design. PubMed Central. [Link]

-

Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Royal Society of Chemistry. [Link]

-

Fluorinated amino acids as orthogonal tools in peptide and protein engineering. American Chemical Society. [Link]

-

Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology. ACS Publications. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PubMed Central. [Link]

-

Structural basis for the enhanced stability of highly fluorinated proteins. PubMed Central. [Link]

-

Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology. PubMed. [Link]

-

Fluorinated amino acids in protein design and engineering. Royal Society of Chemistry. [Link]

-

Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments. [Link]

-

Synthesis of complex unnatural fluorine-containing amino acids. PubMed Central. [Link]

-

Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI. [Link]

-

Use of 19F NMR to probe protein structure and conformational changes. PubMed. [Link]

-

A Comprehensive Analysis of U.S. FDA-Approved Fluorinated Drugs: Structural Advantages, Applications, and Industry Insights. LinkedIn. [Link]

-

Engineering protein stability and specificity using fluorous amino acids: the importance of packing effects. PubMed. [Link]

-

Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

-

Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. [Link]

-

Design, synthesis, and study of fluorinated proteins. PubMed. [Link]

-

Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. PubMed. [Link]

-

FDA Approved Fluorine Drugs In 2021: A Recap. Proclinical. [Link]

-

Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]

-

Approaches to Obtaining Fluorinated α-Amino Acids. ACS Publications. [Link]

-

The Fluorine Gauche Effect: A Brief History. ResearchGate. [Link]

-

Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed Central. [Link]

-

Gauche effect. Wikipedia. [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

-

19F NMR as a versatile tool to study membrane protein structure and dynamics. Semantic Scholar. [Link]

-

Applications of fluorine-containing amino acids for drug design. ResearchGate. [Link]

-

Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. PubMed. [Link]

-

Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. ACS Publications. [Link]

-

19F NMR as a versatile tool to study membrane protein structure and dynamics. PubMed. [Link]

-

The fluorine gauche effect in 1,2-difluoroethane and the related anomeric effect. ResearchGate. [Link]

-

Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]

-

Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]

-

Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. PubMed. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. [Link]

Sources

- 1. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gauche effect - Wikipedia [en.wikipedia.org]

- 8. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 18. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]

- 19. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]

- 20. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Engineering protein stability and specificity using fluorous amino acids: the importance of packing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. alfa-chemclinix.com [alfa-chemclinix.com]

- 25. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 30. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications | MDPI [mdpi.com]

- 31. Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 34. Residue-specific incorporation of non�canonical amino acids into proteins: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 35. 19F NMR as a versatile tool to study membrane protein structure and dynamics | Semantic Scholar [semanticscholar.org]

- 36. 19F NMR as a versatile tool to study membrane protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. pubs.acs.org [pubs.acs.org]

CAS number 1363380-85-1 properties and spectra

After a final targeted search, I was unable to locate a publicly available, complete experimental spectrum (NMR, IR, Mass) for 3-Fluoroazetidine-3-carboxylic acid (CAS 1363380-85-1). While some commercial suppliers and databases list the compound, they do not provide the actual spectral data.

However, I have gathered a substantial amount of high-quality information that will allow me to construct a comprehensive and scientifically sound technical guide. I have:

-

The definitive chemical identity and structure.

-

The primary scientific literature describing the synthesis of the immediate precursor, 1-Boc-3-fluoroazetidine-3-carboxylic acid, which is a cornerstone for the synthesis section.

-

Detailed information on the biological target (SLC6A8 creatine transporter) and the mechanism of action of its inhibitors in the context of cancer research.

-

Established protocols for Boc-deprotection, which is the final step in the synthesis of the target compound.

-

General principles and typical spectral ranges for the functional groups present in the molecule (carboxylic acid, azetidine ring), which will allow for a well-reasoned prediction and interpretation of the expected spectra.

-

I also found a reference to the characterization of a similar compound, 3-fluoroazetidine hydrochloride, which can provide some comparative data for the NMR spectra.

Given the constraints and the exhaustive nature of my searches, I will now proceed with generating the in-depth technical guide. I will create the "Spectra" section by predicting the key spectral features based on the known structure and the gathered spectroscopic principles, and I will clearly state that this is a theoretical prediction. This approach will allow me to fulfill all the core requirements of the prompt, including the detailed protocols and visualizations, while maintaining scientific integrity by being transparent about the source of the spectral information.

I am now ready to compile the complete technical guide.

Final Answer:## An In-depth Technical Guide to this compound (CAS 1363380-85-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 1363380-85-1, is a synthetic, fluorinated cyclic β-amino acid.[1] Its rigid, four-membered azetidine ring and the presence of a fluorine atom at a quaternary center make it a unique and valuable building block in medicinal chemistry. The strategic incorporation of fluorine can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of the properties, synthesis, spectral characterization, and biological significance of this compound, with a focus on its role as an inhibitor of the creatine transporter SLC6A8.

Chemical Properties and Structure

The structural features of this compound, particularly the strained azetidine ring and the electron-withdrawing fluorine atom, confer distinct chemical properties. These characteristics are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1363380-85-1 | ChemShuttle |

| Molecular Formula | C₄H₆FNO₂ | ChemShuttle |

| Molecular Weight | 119.095 g/mol | ChemShuttle |

| IUPAC Name | This compound | Benchchem[1] |

| SMILES | OC(=O)C1(F)CNC1 | ChemShuttle |

| Purity | Typically >95% | ChemShuttle |

| Storage | 2-8 °C | ChemShuttle |

Synthesis and Characterization

The synthesis of this compound is a multi-step process, with the key final step being the deprotection of its Boc-protected precursor, 1-Boc-3-fluoroazetidine-3-carboxylic acid. The synthesis of this precursor has been reported in the literature, providing a reliable route to the target compound.

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid

A reported synthetic pathway involves the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine. This is followed by reduction of the imino bond, ring closure, and removal of the 4-methoxybenzyl group to yield 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine. Subsequent exchange of the N-protecting group to a Boc-group allows for oxidation to 1-Boc-3-fluoroazetidine-3-carboxylic acid.

Final Deprotection Step: A Detailed Protocol

The final step to obtain this compound involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.

Protocol: Acid-Catalyzed Boc Deprotection

-

Dissolution: Dissolve 1-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane to a concentration of approximately 0.1-0.2 M.

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Add a solution of a strong acid, such as trifluoroacetic acid (TFA) in DCM (1:1 v/v) or a 4M solution of HCl in 1,4-dioxane (5-10 equivalents), dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

For TFA deprotection: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude product can be purified by trituration with diethyl ether to precipitate the trifluoroacetate salt of the product.

-

For HCl deprotection: If a precipitate (the hydrochloride salt) forms during the reaction, it can be collected by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield the hydrochloride salt of this compound.

-

-

Isolation of the free amino acid: To obtain the free amino acid, the salt can be dissolved in a minimal amount of water and the pH carefully adjusted to the isoelectric point using a suitable base (e.g., a dilute solution of sodium hydroxide or an ion-exchange resin). The product can then be isolated by lyophilization or crystallization.

Caption: Workflow for the Boc deprotection of the precursor to yield this compound.

Predicted Spectral Properties

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be relatively simple. The protons on the azetidine ring are diastereotopic due to the adjacent chiral center created by the fluorine substitution.

-

Azetidine Protons (CH₂): Two complex multiplets are expected in the region of 3.5-4.5 ppm. These protons will show geminal coupling and coupling to the fluorine atom.

-

Amine Proton (NH): A broad singlet is expected, the chemical shift of which will be dependent on the solvent and concentration.

-

Carboxylic Acid Proton (OH): A very broad singlet is expected at a downfield chemical shift, typically >10 ppm. This signal will be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide key information about the carbon skeleton.

-

Carbonyl Carbon (C=O): A signal in the range of 170-185 ppm.[2]

-

Fluorinated Quaternary Carbon (C-F): A doublet due to coupling with fluorine, expected in the region of 80-100 ppm. The ¹JCF coupling constant is expected to be large.

-

Azetidine Carbons (CH₂): Two distinct signals for the two methylene carbons of the azetidine ring, likely in the range of 50-65 ppm. These signals may also show coupling to fluorine.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and amine functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[3]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700 and 1725 cm⁻¹.[3]

-

N-H Stretch (Amine): A moderate absorption in the region of 3300-3500 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (119.095).

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and the loss of the carboxyl group (M-45).

Mechanism of Action and Biological Significance

This compound has been identified as a potential inhibitor of the creatine transporter, also known as Solute Carrier Family 6 Member 8 (SLC6A8).[4]

The Role of Creatine and SLC6A8 in Cancer

Creatine is a crucial molecule for cellular energy homeostasis, particularly in tissues with high energy demands like muscle and brain. It is taken up by cells via the SLC6A8 transporter. In the context of cancer, some tumors upregulate creatine metabolism to survive in nutrient-poor and hypoxic microenvironments, such as in liver metastases.[4] The creatine kinase system helps to rapidly regenerate ATP, providing an energy buffer for cancer cells under stress.

Inhibition of SLC6A8 as a Therapeutic Strategy

By inhibiting the SLC6A8 transporter, compounds like this compound can block the uptake of creatine into cancer cells. This leads to a depletion of the intracellular creatine and phosphocreatine pool, disrupting the energy balance of the cancer cells and making them more susceptible to apoptosis, especially under hypoxic conditions. This approach represents a novel therapeutic strategy for targeting the metabolic vulnerabilities of cancer.

Caption: Mechanism of action of this compound as an SLC6A8 inhibitor in cancer cells.

Conclusion

This compound is a fascinating molecule with significant potential in drug discovery, particularly in the development of novel anticancer therapies targeting cellular metabolism. Its unique structure, characterized by a fluorinated azetidine ring, provides a valuable scaffold for medicinal chemists. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route with a detailed protocol for the final deprotection step, predicted spectral characteristics, and a summary of its mechanism of action as an SLC6A8 inhibitor. Further research and the publication of experimental data will undoubtedly continue to expand our understanding and the applications of this promising compound.

References

- Google Patents. (n.d.). US10308597B2 - Inhibitors of creatine transport and uses thereof.

-

Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability of the 3-Fluoroazetidine Motif in Peptides

Abstract

The incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability.[1][2][3] Among the myriad of modifications, the use of strained ring systems and fluorination has emerged as a particularly powerful strategy.[4] This guide provides a comprehensive technical overview of the 3-fluoroazetidine motif, a unique structural element that combines the conformational rigidity of a four-membered ring with the potent electronic effects of fluorine. We will delve into the synthesis, conformational implications, and, most critically, the enhanced proteolytic and metabolic stability conferred by this motif. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced building block for the creation of next-generation peptide therapeutics.

Introduction: The Rationale for Fluorinated Azetidines in Peptide Scaffolds

Peptide therapeutics offer high specificity and potency but are often hampered by rapid degradation by proteases in the gastrointestinal tract and bloodstream.[5][6][7] This vulnerability necessitates strategies to shield the peptide backbone from enzymatic cleavage. The incorporation of unnatural amino acids that introduce steric hindrance or alter the electronic nature of the peptide bond is a proven approach to enhance stability.[2][3]

The azetidine ring, a four-membered heterocycle, is considered a "privileged scaffold" in drug discovery. Its strained nature imparts significant conformational rigidity upon a peptide chain, which can pre-organize the peptide into a bioactive conformation and reduce its susceptibility to proteases by limiting the flexibility required for enzyme binding.[8][9]

Fluorination is another key strategy in medicinal chemistry, known to enhance metabolic stability, binding affinity, and membrane permeability.[4][10] The highly electronegative fluorine atom can create strong C-F bonds, shield adjacent sites from metabolic attack, and modulate the local electronic environment.[10][11]

The 3-fluoroazetidine motif synergistically combines these advantages. It acts as a rigid, fluorinated proline analogue, offering a powerful tool to fine-tune the stability and pharmacological properties of peptides.[12]

Synthesis of 3-Fluoroazetidine-Containing Peptides

The successful incorporation of a 3-fluoroazetidine-3-carboxylic acid residue into a peptide sequence relies on robust synthetic methodologies, typically involving solid-phase peptide synthesis (SPPS).

Synthesis of the Monomer Building Block

The key precursor, typically an N-protected (e.g., Fmoc or Boc) this compound, is the starting point. These building blocks are commercially available or can be synthesized through specialized organic chemistry routes. The synthesis often involves multi-step sequences starting from azetidin-3-one derivatives.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation into a peptide chain follows standard SPPS protocols. The general cycle of deprotection, coupling, and washing is employed.[13]

Diagram: SPPS Workflow for 3-Fluoroazetidine Incorporation

Caption: Standard SPPS cycle adapted for incorporating the 3-fluoroazetidine motif.

Causality Behind Experimental Choices:

-

Protecting Groups: The choice between Boc and Fmoc strategies depends on the overall synthetic plan and the desired orthogonality for side-chain deprotection.[13] The Fmoc strategy is often preferred for its milder deprotection conditions.[13]

-

Coupling Reagents: Stronger coupling reagents like HATU may be required for the hindered 3-fluoroazetidine monomer to ensure efficient amide bond formation. The choice of reagent is critical to avoid racemization and other side reactions.

-

Cleavage: A cleavage cocktail containing scavengers (e.g., triisopropylsilane, water) is essential to prevent side reactions with sensitive residues like Tryptophan or Methionine during the final TFA-mediated deprotection step.[14]

Conformational Effects of the 3-Fluoroazetidine Motif

The structural rigidity of the azetidine ring significantly constrains the peptide backbone's torsional angles (phi, φ, and psi, ψ). This pre-organization can lock the peptide into a specific secondary structure, such as a β-turn, which is often crucial for receptor binding.[8][9]

The fluorine atom adds another layer of control. Its strong electron-withdrawing nature can influence the puckering of the azetidine ring and the cis/trans isomerization of the preceding peptide bond, similar to the effects seen with fluorinated prolines.[4] This can lead to a higher population of a specific conformer, reducing the entropic penalty upon binding to a target.

Diagram: Conformational Constraint by 3-Fluoroazetidine

Caption: The motif reduces conformational freedom, stabilizing a preferred structure.

Enhanced Proteolytic and Metabolic Stability

The primary advantage of the 3-fluoroazetidine motif is its ability to confer remarkable resistance to enzymatic degradation. This stability enhancement is multifactorial.

Resistance to Proteolytic Cleavage

Proteases recognize and bind to specific peptide sequences in particular conformations.[1][7] The 3-fluoroazetidine motif disrupts this recognition process in several ways:

-

Steric Hindrance: The rigid, non-natural ring structure can physically block the protease's active site, preventing the peptide from docking correctly for cleavage.

-

Conformational Rigidity: By locking the peptide backbone, the motif prevents the conformational adjustments often required for the peptide to fit into the enzyme's active site.[2]

-

Electronic Effects: The electronegative fluorine atom can alter the charge distribution around the adjacent peptide bonds, making them less susceptible to nucleophilic attack by the catalytic residues of proteases (e.g., the serine hydroxyl in serine proteases).[11]

Studies have shown that incorporating fluorinated amino acids or azetidine rings can significantly improve stability against various proteases, including pepsin, trypsin, and chymotrypsin.[8][9][15][16] While the effect is not always predictable and depends on the specific enzyme and substitution position, the 3-fluoroazetidine motif is a robust starting point for stability engineering.[1][15]

Metabolic Stability in Biological Matrices

Beyond resistance to specific proteases, peptides must also survive degradation by a host of enzymes in biological fluids like plasma and in metabolic organs like the liver.[5][17] In vitro assays are crucial for evaluating this broader metabolic stability.

Commonly Used In Vitro Stability Assays:

-

Human Plasma Stability: The peptide is incubated in human plasma, and the amount of intact peptide is measured over time, typically by LC-MS. This assay assesses susceptibility to blood-borne peptidases.[6]

-

Liver Microsomal Stability: Incubation with liver microsomes evaluates the peptide's susceptibility to cytochrome P450 (CYP) enzymes and other phase I metabolic enzymes.[17]

-

Liver S9 Fraction Stability: The S9 fraction contains both microsomal and cytosolic enzymes, providing a more comprehensive picture of hepatic metabolism, including both phase I and phase II (conjugation) pathways.[5]

The 3-fluoroazetidine motif is expected to show enhanced stability in these assays due to the robust C-F bond and the overall steric and electronic shielding it provides.

Table 1: Hypothetical Comparative Stability Data

| Peptide Sequence | Modification | Half-Life in Human Plasma (t½, hours) | Half-Life in Liver S9 (t½, hours) |

| Ac-Ala-Gly -Ala-NH₂ | None (Control) | 0.5 | 0.2 |

| Ac-Ala-Aze -Ala-NH₂ | Azetidine-3-COOH | 8 | 4 |

| Ac-Ala-3F-Aze -Ala-NH₂ | 3-Fluoroazetidine-3-COOH | > 24 | > 12 |

This table presents illustrative data based on established principles of peptide stabilization. Actual values are sequence- and context-dependent.

Experimental Protocols

Protocol: Peptide Synthesis using SPPS

-

Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.

-

Washing: Wash the resin sequentially with DMF (x3), isopropanol (x2), and DMF (x3).

-

Amino Acid Coupling: Add the Fmoc-protected amino acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF. Agitate for 1-2 hours. For the 3-fluoroazetidine monomer, extend coupling time to 4 hours or double couple.

-

Washing: Repeat the washing sequence from step 3.

-

Repeat: Continue the deprotection-coupling-wash cycle until the full peptide sequence is assembled.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 3 hours.

-

Precipitation: Precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the mass and purity by LC-MS and analytical HPLC.

Protocol: Human Plasma Stability Assay

-

Preparation: Pre-warm human plasma and a stock solution of the test peptide (in a minimal amount of DMSO or aqueous buffer) to 37°C.

-

Incubation: Spike the peptide stock solution into the plasma to a final concentration of 1-5 µM.

-

Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a 3-fold excess of cold acetonitrile containing an internal standard.

-

Protein Precipitation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

-

Analysis: Analyze the supernatant by LC-MS to quantify the remaining percentage of the intact parent peptide relative to the internal standard.

-

Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t½) using a one-phase decay model.[6][18]

Diagram: Plasma Stability Assay Workflow

Caption: A streamlined workflow for determining peptide half-life in human plasma.

Conclusion and Future Outlook

The 3-fluoroazetidine motif is a powerful, dual-action tool for peptide drug development. It simultaneously imposes beneficial conformational constraints and provides a robust shield against enzymatic degradation. By leveraging this building block, researchers can significantly enhance the drug-like properties of peptide leads, improving their in vivo half-life and potentially their oral bioavailability. The continued development of synthetic routes to novel substituted azetidines and a deeper understanding of their precise influence on peptide-protease interactions will further solidify their role in creating the next generation of stable, potent, and effective peptide therapeutics.

References

- Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed.

- Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.

- Metabolic Stability Analysis of Peptide Drug.

- Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society.

- In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec DMPK.

- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central.

- Azetidines in Drug Discovery. PharmaBlock.

- Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.

- Fluorinated peptide biom

- This compound | Research Chemical. Benchchem.

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.

- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PubMed Central.

- Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Ningbo Inno Pharmchem Co.,Ltd.

- Azetidine amino acid derivatives and peptide compounds.

- Antimicrobial activity and protease stability of peptides containing fluorin

- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern

- 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4. ChemicalBook.

- Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Semantic Scholar.

- Impact of fluorination on proteolytic stability of peptides in human blood plasma. AGRIS.

- Antimicrobial activity and protease stability of peptides containing fluorin

- Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Royal Society of Chemistry.

- 3-Fluoroazetidine Hydrochloride 617718-46-4. Tokyo Chemical Industry.

- Fluorine in drug discovery: Role, design and case studies. ScienceDirect.

- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online.

- Three distinct conformations of peptide 3 with relevant...

- 3-Fluoroazetidine hydrochloride | 617718-46-4. Sigma-Aldrich.

- Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research.

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.

- Synthesis of a Fluorescent Amino Acid. Aapptec Peptides.

- 19F NMR-tags for peptidyl prolyl conform

- Peptide Stability and Potential Degradation P

- On the Utility of Chemical Strategies to Improve Peptide Gut Stability. PubMed Central.

- Conformational Studies of Peptides Containing cis-3-hydroxy-D-proline. PubMed.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.

- Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-St

- Using Protein-Based Motifs to Stabilize Peptides. PubMed.

- Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. MDPI.

- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed Central.

- Introduction to Peptide Synthesis. Master Organic Chemistry.

Sources

- 1. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. | Semantic Scholar [semanticscholar.org]